
Creatine phosphate disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Creatine phosphate disodium salt can be synthesized through the reaction of creatine with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving creatine in water.
- Adding phosphoric acid to the solution.
- Adjusting the pH with sodium hydroxide to form the disodium salt.
- Crystallizing the product by cooling the solution .
Industrial Production Methods
Industrial production of this compound salt often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves:
- Continuous stirring and temperature control to ensure complete reaction.
- Filtration to remove any impurities.
- Crystallization and drying to obtain the final product .
化学反应分析
Types of Reactions
Creatine phosphate disodium salt undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form creatine and inorganic phosphate.
Oxidation: It can be oxidized to form creatinine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles under controlled pH conditions.
Major Products
Hydrolysis: Creatine and inorganic phosphate.
Oxidation: Creatinine.
Substitution: Various substituted creatine derivatives.
科学研究应用
Creatine phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in biochemical assays to study energy transfer and storage.
Biology: Employed in studies of muscle physiology and cellular energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as myocardial ischemia, heart failure, and neurodegenerative diseases.
Industry: Utilized in the formulation of supplements aimed at enhancing athletic performance and muscle recovery
作用机制
Creatine phosphate disodium salt exerts its effects by acting as a phosphate donor in the regeneration of ATP from ADP. This process is catalyzed by the enzyme creatine kinase. The high-energy phosphate bond in creatine phosphate is transferred to ADP, forming ATP and creatine. This rapid regeneration of ATP is crucial for maintaining energy levels during intense physical activity and cellular processes .
相似化合物的比较
Similar Compounds
Creatine phosphate dipotassium salt: Similar in function but contains potassium instead of sodium.
Phosphocreatine: The general term for creatine phosphate compounds, regardless of the counterion.
Adenosine triphosphate disodium salt: Another high-energy phosphate compound involved in energy transfer.
Uniqueness
Creatine phosphate disodium salt is unique due to its specific role in rapidly regenerating ATP in muscle tissues. Its high solubility in water and stability under physiological conditions make it particularly suitable for use in biochemical and medical applications .
属性
分子式 |
C4H10N3Na2O6P |
|---|---|
分子量 |
273.09 g/mol |
IUPAC 名称 |
disodium;2-[carbamimidoyl(methyl)amino]acetic acid;hydrogen phosphate |
InChI |
InChI=1S/C4H9N3O2.2Na.H3O4P/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4)/q;2*+1;/p-2 |
InChI 键 |
ZPLDRGYLGJDMLF-UHFFFAOYSA-L |
规范 SMILES |
CN(CC(=O)O)C(=N)N.OP(=O)([O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


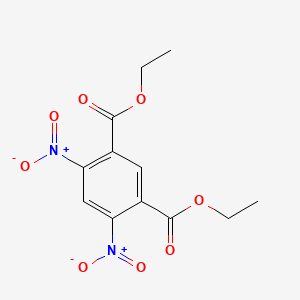
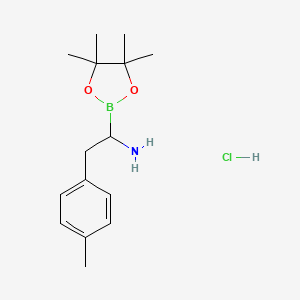
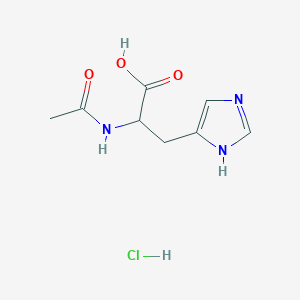



![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
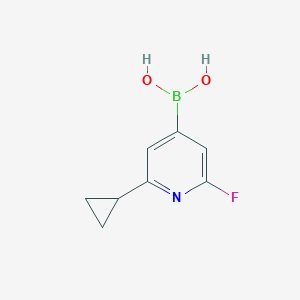
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
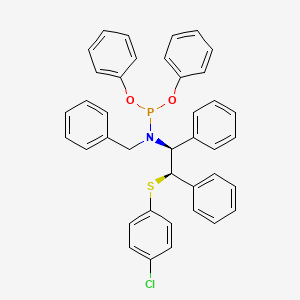
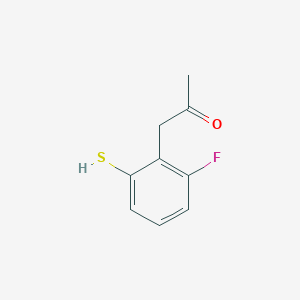
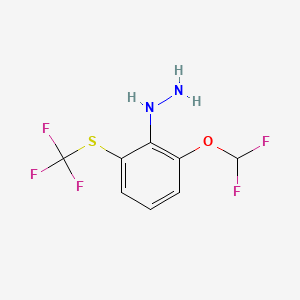
![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)
